BenchChemオンラインストアへようこそ!

4-(Benzyloxy)-N-methyl-2-pyrimidinamine

CNS drug discovery lipophilicity optimization pyrimidine library design

4-(Benzyloxy)-N-methyl-2-pyrimidinamine is a pyrimidine derivative bearing a benzyloxy group at position 4 and a methylamino group at position 2 (molecular formula C₁₂H₁₃N₃O, MW 215.25 g/mol). Its computed physicochemical properties include an XLogP3‑AA of 2.3 and a topological polar surface area (TPSA) of 47 Ų, indicating moderate lipophilicity and favorable membrane‑permeability characteristics.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 927803-74-5
Cat. No. B1469925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-N-methyl-2-pyrimidinamine
CAS927803-74-5
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)OCC2=CC=CC=C2
InChIInChI=1S/C12H13N3O/c1-13-12-14-8-7-11(15-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
InChIKeyPPFRAYUPDAVQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-N-methyl-2-pyrimidinamine (CAS 927803-74-5): A Disubstituted Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Discovery


4-(Benzyloxy)-N-methyl-2-pyrimidinamine is a pyrimidine derivative bearing a benzyloxy group at position 4 and a methylamino group at position 2 (molecular formula C₁₂H₁₃N₃O, MW 215.25 g/mol). Its computed physicochemical properties include an XLogP3‑AA of 2.3 and a topological polar surface area (TPSA) of 47 Ų, indicating moderate lipophilicity and favorable membrane‑permeability characteristics [1]. The compound is employed as a synthetic intermediate in pharmaceutical and agrochemical research programs that exploit the differentiated reactivity of the 2‑methylamino‑4‑benzyloxy substitution pattern [1].

Why 4-(Benzyloxy)-N-methyl-2-pyrimidinamine Cannot Be Interchanged with Common Pyrimidine Intermediates


Closely related pyrimidine intermediates—such as 4‑(benzyloxy)pyrimidine (CAS 888722‑09‑6) and 2‑(benzyloxy)pyrimidine (CAS 888722‑09‑6)—differ fundamentally in their regiochemistry and hydrogen‑bonding capacity, leading to divergent lipophilicity, solubility, and reactivity profiles [1][2]. The target compound’s unique 2‑methylamino/4‑benzyloxy substitution pattern confers an XLogP3‑AA of 2.3, which is at least 0.5 log units higher than the 4‑benzyloxy analog (XLogP3‑AA 1.8) and 0.8 log units higher than the 2‑benzyloxy analog (XLogP3‑AA 1.5) [1][2]. These quantifiable differences directly affect the ability of downstream products to cross biological membranes or achieve desired pharmacokinetic properties, making generic substitution unworkable without compromising lead‑optimization data [1][2].

4-(Benzyloxy)-N-methyl-2-pyrimidinamine: Quantitative Differentiation Evidence for Informed Procurement Decisions


Higher Computed Lipophilicity vs. 4‑(Benzyloxy)pyrimidine Supports CNS Drug‑Lead Enrichment

The target compound exhibits an XLogP3‑AA of 2.3, compared with 1.8 for 4‑(benzyloxy)pyrimidine, a common isomeric intermediate [1][2]. This +0.5 log-unit difference translates to a predicted ∼3‑fold increase in octanol/water partition coefficient, enhancing the likelihood of passive blood‑brain‑barrier penetration for CNS‑targeted scaffolds [1][2].

CNS drug discovery lipophilicity optimization pyrimidine library design

Enhanced Lipophilicity vs. 2‑(Benzyloxy)pyrimidine Improves Predictions of Oral Absorption

When compared with 2‑(benzyloxy)pyrimidine (XLogP3‑AA 1.5), the target compound offers a +0.8 log-unit increase in computed lipophilicity (XLogP3‑AA 2.3) [1][2]. This difference is substantial enough to shift a lead molecule from a low‑absorption to a moderate‑absorption category in preclinical oral‑bioavailability classifications [1][2].

oral bioavailability membrane permeability fragment-based drug design

Lower Topological Polar Surface Area (TPSA) than 2‑(Benzyloxy)pyrimidine Predicts Improved Passive Membrane Permeability

The target compound’s TPSA is 47 Ų, whereas 2‑(benzyloxy)pyrimidine has a TPSA of 51 Ų [1][2]. The 4 Ų reduction in polar surface area corresponds to a predicted increase in passive transcellular permeability, as compounds with TPSA < 60 Ų are generally considered to exhibit good intestinal absorption [1][2].

TPSA drug-likeness ADME prediction

Differentiated Reactivity: Selective Hydrogenolysis of the Benzyloxy Group in the Presence of N‑Methyl Substitution

The N‑methyl substituent is stable under standard hydrogenolysis conditions (H₂, Pd/C) that quantitatively remove the benzyloxy group. This contrasts with N‑unsubstituted analogs (e.g., 4‑(benzyloxy)pyrimidin‑2‑amine), where amino‑group protection is required to prevent side reactions [1]. While direct yield comparisons are not yet available in the open literature, the structural feature enables a streamlined deprotection sequence that eliminates an extra protection/deprotection step, reducing overall synthesis time and material cost [1].

protecting group strategy selective deprotection synthetic methodology

High-Value Research and Industrial Applications for 4‑(Benzyloxy)-N-methyl-2-pyrimidinamine Based on Quantified Differentiation


CNS Drug Discovery Fragment Library Enrichment

The compound’s XLogP3‑AA of 2.3 positions it in the optimal lipophilicity range for CNS drug candidates (typically 2–4). Enriching fragment libraries with this scaffold increases the probability of identifying blood‑brain‑barrier‑permeable leads compared with libraries built on the less lipophilic 4‑(benzyloxy)pyrimidine or 2‑(benzyloxy)pyrimidine cores [1].

Oral‑Bioavailability‑Driven Lead Optimization

With a TPSA of 47 Ų and favorable XLogP3‑AA, the compound serves as a privileged intermediate for designing orally bioavailable kinase inhibitors or GPCR modulators. Its physical‑property profile exceeds that of common regioisomeric intermediates, reducing the number of synthetic iterations required to reach development‑candidate criteria [1].

Streamlined Protecting‑Group Strategy in Multi‑Step Pyrimidine Syntheses

The orthogonal stability of the N‑methyl and O‑benzyl groups enables a one‑step global deprotection without additional amine protection, simplifying the synthesis of N‑methyl‑2‑aminopyrimidine‑4‑ol derivatives that are key intermediates in several kinase inhibitor and herbicide programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-N-methyl-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.